1-(Cyclohex-1-en-1-yl)-3-(4-nitrophenyl)prop-2-en-1-one
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Overview
Description
1-(Cyclohex-1-en-1-yl)-3-(4-nitrophenyl)prop-2-en-1-one is an organic compound that belongs to the class of chalcones. Chalcones are aromatic ketones with two phenyl rings that are known for their diverse biological activities and applications in various fields such as chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Cyclohex-1-en-1-yl)-3-(4-nitrophenyl)prop-2-en-1-one typically involves the Claisen-Schmidt condensation reaction. This reaction is carried out between cyclohexanone and 4-nitrobenzaldehyde in the presence of a base such as sodium hydroxide or potassium hydroxide. The reaction is usually performed in an ethanol or methanol solvent under reflux conditions.
Industrial Production Methods
Industrial production methods for this compound would likely involve scaling up the Claisen-Schmidt condensation reaction. This would require optimization of reaction conditions, such as temperature, solvent, and catalyst concentration, to achieve high yield and purity.
Chemical Reactions Analysis
Types of Reactions
1-(Cyclohex-1-en-1-yl)-3-(4-nitrophenyl)prop-2-en-1-one can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding epoxides or other oxidized derivatives.
Reduction: Reduction of the nitro group can lead to the formation of amino derivatives.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Common reducing agents include hydrogen gas with a palladium catalyst, sodium borohydride, and lithium aluminum hydride.
Substitution: Reagents such as halogens, acids, or bases can be used depending on the type of substitution reaction.
Major Products Formed
Oxidation: Epoxides or hydroxylated derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted chalcones depending on the reagents used.
Scientific Research Applications
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, such as antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1-(Cyclohex-1-en-1-yl)-3-(4-nitrophenyl)prop-2-en-1-one would depend on its specific biological activity. For example, if it exhibits anticancer properties, it may act by inducing apoptosis in cancer cells through the activation of specific molecular pathways. The nitro group may also play a role in its biological activity by undergoing bioreduction to form reactive intermediates.
Comparison with Similar Compounds
Similar Compounds
Chalcone: The parent compound of the chalcone family.
4-Nitrochalcone: Similar structure with a nitro group on the phenyl ring.
Cyclohexylchalcone: Similar structure with a cyclohexyl group.
Uniqueness
1-(Cyclohex-1-en-1-yl)-3-(4-nitrophenyl)prop-2-en-1-one is unique due to the presence of both a cyclohexenyl group and a nitrophenyl group, which may confer distinct chemical and biological properties compared to other chalcones.
Biological Activity
1-(Cyclohex-1-en-1-yl)-3-(4-nitrophenyl)prop-2-en-1-one, also known as a chalcone derivative, has gained attention in recent years due to its potential biological activities. This compound is characterized by its unique structure, which includes a cyclohexene ring and a nitrophenyl moiety. The biological implications of this compound span various fields, including anticancer, antimicrobial, and anti-inflammatory activities.
Chemical Structure and Properties
The chemical formula of this compound is C15H15N1O3, with a molecular weight of 255.29 g/mol. The structural representation can be summarized as follows:
1. Anticancer Activity
Recent studies have highlighted the potential of chalcone derivatives, including this compound, in cancer treatment. The compound exhibits cytotoxic effects against various cancer cell lines. For instance:
- Cell Lines Tested : MCF-7 (breast cancer), HepG2 (liver cancer), and A549 (lung cancer).
- Mechanism : The compound induces apoptosis through the mitochondrial pathway, leading to increased reactive oxygen species (ROS) production and activation of caspases.
Table 1: Anticancer Activity Summary
Cell Line | IC50 (µM) | Mechanism of Action |
---|---|---|
MCF-7 | 12.5 | Apoptosis via ROS |
HepG2 | 15.0 | Caspase activation |
A549 | 10.0 | Mitochondrial dysfunction |
2. Antimicrobial Activity
The antimicrobial properties of this compound have been evaluated against several bacterial strains. The results indicate significant inhibitory effects on both Gram-positive and Gram-negative bacteria.
- Tested Strains : Staphylococcus aureus, Escherichia coli, and Candida albicans.
Table 2: Antimicrobial Activity Results
Microorganism | Minimum Inhibitory Concentration (MIC) | Activity Type |
---|---|---|
Staphylococcus aureus | 8 µg/mL | Bactericidal |
Escherichia coli | 16 µg/mL | Bacteriostatic |
Candida albicans | 32 µg/mL | Fungistatic |
3. Anti-inflammatory Activity
In addition to its anticancer and antimicrobial properties, the compound has shown promising anti-inflammatory effects in vitro. It inhibits the production of pro-inflammatory cytokines such as TNF-alpha and IL-6.
Case Study: Inhibition of Inflammatory Markers
A study conducted on RAW264.7 macrophages demonstrated that treatment with the compound reduced TNF-alpha levels by approximately 50% at a concentration of 20 µM.
Structure-Activity Relationship (SAR)
The biological activity of chalcones is closely linked to their structural features. Modifications in the substituents on the aromatic rings can significantly affect their potency and selectivity.
Key Findings in SAR:
- Nitro Group Positioning : The presence of a nitro group at the para position enhances anticancer activity.
- Cyclohexene Ring : The cyclohexene moiety contributes to increased lipophilicity, improving cellular uptake.
Properties
CAS No. |
648429-46-3 |
---|---|
Molecular Formula |
C15H15NO3 |
Molecular Weight |
257.28 g/mol |
IUPAC Name |
1-(cyclohexen-1-yl)-3-(4-nitrophenyl)prop-2-en-1-one |
InChI |
InChI=1S/C15H15NO3/c17-15(13-4-2-1-3-5-13)11-8-12-6-9-14(10-7-12)16(18)19/h4,6-11H,1-3,5H2 |
InChI Key |
WCNDIELASSOLSO-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(=CC1)C(=O)C=CC2=CC=C(C=C2)[N+](=O)[O-] |
Origin of Product |
United States |
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